Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-
Description
Historical Context of Benzamide Derivatives in Organic Chemistry
Benzamide derivatives have served as foundational scaffolds in organic and medicinal chemistry since the 19th century. The parent compound, benzamide (C~7~H~7~NO), was first synthesized in 1844 via the ammonolysis of benzoyl chloride. Its simple structure—a benzoic acid derivative with an amide group—enabled early explorations into substituent effects on solubility, stability, and biological activity. By the mid-20th century, researchers recognized that modifications to the benzamide core could yield compounds with diverse pharmacological properties.
Key Developments in Benzamide-Based Therapeutics
The 1960s–1980s marked a surge in benzamide derivative applications, particularly in neuropharmacology. For example, sulpiride and amisulpride emerged as antipsychotic agents due to their dopamine receptor antagonism. Concurrently, metoclopramide became a cornerstone antiemetic by targeting serotonin and dopamine receptors. These breakthroughs underscored the versatility of benzamide derivatives in modulating neurotransmitter systems.
Table 1: Selected Benzamide Derivatives and Their Applications
More recently, benzamide derivatives have expanded into materials science. For instance, brominated benzamide acceptors like BTIC-2Br-γ achieved record power conversion efficiencies (16.52%) in organic solar cells by optimizing crystallinity and charge transport. This evolution from pharmaceuticals to advanced materials highlights the adaptability of benzamide chemistry.
Significance of Thioether and Bromine Substituents in Molecular Design
The structural complexity of N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methylbenzamide arises from its thioether (-S-) and bromine substituents. These groups impart distinct electronic and steric effects critical to the compound’s functionality.
Role of Thioether Substituents
Thioether groups enhance molecular stability and facilitate metal coordination. In copper(I/II) complexes, thioether ligands promote unique reactivity profiles, such as stabilizing peroxo-Cu(III) intermediates during oxygen activation. For example, Me~2~L~iPr,SMeCu forms multinuclear topologies in the solid state, with intramolecular thioether coordination enabling reversible O~2~ binding. Such behavior suggests that thioether-containing benzamides could serve as ligands in catalytic systems or redox-active materials.
Table 2: Thioether-Containing Complexes and Their Properties
| Complex | Thioether Structure | Observed Behavior | Source |
|---|---|---|---|
| Me~2~L~iPr,SMeCu | Methylthioether | Multinuclear solid-state topology | |
| Cu/O~2~ adducts | Phenylthioether | Side-on η² peroxo-Cu(III) formation |
Impact of Bromine Substituents
Bromine substituents influence molecular packing and electronic properties. In BTIC-2Br-γ , bromine atoms at specific positions enable planar molecular backbones and three-dimensional (3D) network packing via Br⋯π and CN⋯H interactions. This configuration enhances charge transport in organic photovoltaics, yielding a 16.52% efficiency compared to 8.11% for its isomer BTIC-2Br-β . Similarly, bromine in benzamide-based antiprion agents like 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-bromobenzamide improves binding affinity to prion proteins (PrP~C~) by modulating hydrophobic interactions.
Figure 1: Bromine Position-Dependent Properties in Benzamide Derivatives
$$
\text{Bromine at position } \gamma \rightarrow \text{Planar backbone} \rightarrow \text{3D packing} \rightarrow \text{High PCE (16.52\%)}
$$
$$
\text{Bromine at position } \beta \rightarrow \text{Nonplanar backbone} \rightarrow \text{Disordered packing} \rightarrow \text{Low PCE (8.11\%)}
$$
Source: Adapted from
Synergistic Effects of Thioether and Bromine
In N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methylbenzamide, the bis(phenylthio)ethenyl group likely enhances electron delocalization, while the bromine atom at C2 introduces steric bulk and polarizability. Such a design could optimize intermolecular interactions (e.g., sulfur-bromine dipole interactions) for applications in conductive polymers or nonlinear optical materials.
Properties
CAS No. |
189081-52-5 |
|---|---|
Molecular Formula |
C22H18BrNOS2 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
N-[2,2-bis(phenylsulfanyl)ethenyl]-2-bromo-N-methylbenzamide |
InChI |
InChI=1S/C22H18BrNOS2/c1-24(22(25)19-14-8-9-15-20(19)23)16-21(26-17-10-4-2-5-11-17)27-18-12-6-3-7-13-18/h2-16H,1H3 |
InChI Key |
RDEGVNKCFXTNLT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=C(SC1=CC=CC=C1)SC2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the 2,2-bis(phenylthio)ethenyl group through a series of substitution reactions. The bromine atom and the methyl group are then introduced using specific reagents under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dehalogenated or demethylated derivatives. Substitution reactions can result in a wide range of substituted benzamide derivatives .
Scientific Research Applications
Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- has several applications in scientific research, including:
Mechanism of Action
The mechanism by which Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects: Bromine and Thioether Groups
a) 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide ()
- Molecular Formula : C₁₆H₁₃BrN₂OS
- Key Features: Bromine at position 2, fused tetrahydrobenzo[b]thiophene ring with a cyano group.
- Comparison: The thiophene ring enhances π-π stacking, while the cyano group increases polarity.
b) N-Benzyl-2-bromo-N-ethylbenzamide ()
- Molecular Formula: C₁₆H₁₆BrNO
- Key Features : N-Benzyl and N-ethyl groups, bromine at position 2.
- Comparison : The ethyl and benzyl groups improve lipophilicity, which may enhance membrane permeability. The target compound’s bis(phenylthio)ethenyl group could further increase hydrophobicity, affecting pharmacokinetics.
c) 2,2'-Dithiobis[N-methylbenzamide] ()
- Molecular Formula : C₁₆H₁₆N₂O₂S₂
- Key Features : Disulfide (-S-S-) bridge connecting two N-methylbenzamide units.
- Comparison : The disulfide bond enables redox-responsive behavior (e.g., cleavage under reducing conditions). The target compound’s thioethers (-S-C-) are more stable but may participate in metal coordination.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|
| Target Compound* | ~493.4 | 2-Br, N-Me, bis(phenylthio)ethenyl | High hydrophobicity, redox activity |
| 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide | 353.25 | 2-Br, tetrahydrothiophene, cyano | Moderate polarity, rigid backbone |
| N-Benzyl-2-bromo-N-ethylbenzamide | 318.21 | 2-Br, N-Et, N-Bn | High lipophilicity |
| 2,2'-Dithiobis[N-methylbenzamide] | 332.43 | Disulfide, N-Me | Redox-sensitive |
*Estimated based on structural analogs.
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Benzamide
- Substituents :
- A bromo group at the 2-position.
- A bis(phenylthio)ethenyl group at the N-position.
Biological Activity Overview
Research indicates that benzamide derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under review has shown promise in various studies.
Antimicrobial Activity
Benzamide derivatives have been investigated for their antimicrobial properties. In a study focusing on related compounds, several benzamide derivatives demonstrated significant inhibitory effects against various fungal strains. For instance, compounds with similar structures exhibited EC50 values ranging from 11.61 to 17.39 μg/mL against Sclerotinia sclerotiorum and Botrytis cinerea .
| Compound | Target Organism | EC50 (μg/mL) |
|---|---|---|
| 7h | Sclerotinia sclerotiorum | 11.61 |
| 7h | Botrytis cinerea | 17.39 |
Anticancer Activity
The anticancer potential of benzamide derivatives has been explored in various cell lines. In vitro studies have shown that certain benzamides can induce apoptosis in cancer cells by modulating apoptotic pathways. For example, compounds similar to the one under review have been reported to upregulate anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic markers .
The biological activity of Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to altered cell proliferation.
- Modulation of Signaling Pathways : It may affect key signaling pathways related to apoptosis and cell survival.
- Interactions with Cellular Targets : Binding to specific cellular receptors can lead to changes in gene expression and protein synthesis.
Case Studies
Several studies have highlighted the biological efficacy of benzamide derivatives:
- Study on Antifungal Activity : A series of benzamides were tested against multiple fungal strains, demonstrating varying degrees of efficacy. The compound's structure was crucial for its antifungal properties.
- Cancer Cell Line Studies : Research involving human breast cancer cell lines indicated that certain benzamide derivatives could significantly reduce cell viability through apoptosis induction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
